molecular formula C6H13NO3 B2533734 2-Amino-5-hydroxy-4-methylpentanoic acid CAS No. 105817-04-7

2-Amino-5-hydroxy-4-methylpentanoic acid

Cat. No.: B2533734
CAS No.: 105817-04-7
M. Wt: 147.174
InChI Key: SDCAQJCTUOFAKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxy-4-methylpentanoic acid typically involves the use of starting materials such as 4-methylpentanoic acid, which undergoes a series of reactions to introduce the amino and hydroxyl groups. Common synthetic routes include:

    Amination: Introduction of the amino group through reactions with ammonia or amines.

    Hydroxylation: Introduction of the hydroxyl group using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Implementation of continuous flow systems for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group.

Comparison with Similar Compounds

2-Amino-5-hydroxy-4-methylpentanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific antifungal properties and its role in bio-preservation.

Properties

IUPAC Name

2-amino-5-hydroxy-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCAQJCTUOFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105817-04-7
Record name 2-amino-5-hydroxy-4-methylpentanoic acid
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